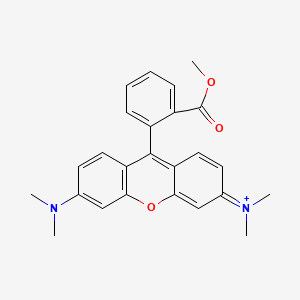

TMRM

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dye Chemistry

The presence of a xanthen core structure indicates this compound belongs to a class of organic molecules known as xanthene dyes . Xanthene dyes are known for their intense colors and fluorescence properties, making them valuable in various scientific applications like biological staining . Further research could explore the spectral properties and potential applications of this specific xanthen derivative.

Cationic Character

The presence of a dimethylazanium group (N(CH3)2+) renders the molecule positively charged (cationic). Cationic dyes can interact with biological entities with negatively charged surfaces like cell membranes . Research could investigate the interaction of this compound with biological systems.

Tetramethylrhodamine methyl ester, commonly referred to as TMRM, is a cell-permeable fluorescent dye primarily utilized for assessing mitochondrial membrane potential. This compound is characterized by its ability to accumulate in active mitochondria, where it emits fluorescence upon binding to the inner mitochondrial membrane. The fluorescence intensity is directly correlated with the mitochondrial membrane potential, making TMRM an invaluable tool in bioenergetics and cellular health assessments. The dye exhibits excitation and emission maxima at approximately 548 nm and 574 nm, respectively, allowing for effective detection using fluorescence microscopy and flow cytometry .

The biological activity of TMRM is closely linked to its role as a fluorescent probe for mitochondrial function. It serves as an indicator of cellular health, as the loss of mitochondrial membrane potential is often associated with apoptosis or necrosis. Studies have shown that TMRM can detect fluctuations in mitochondrial membrane potential in real-time, providing insights into metabolic states and cellular responses to stressors . Additionally, prolonged exposure to TMRM can lead to spontaneous increases in fluorescence in certain cell types, indicating complex interactions beyond mere mitochondrial staining .

TMRM can be synthesized through various chemical methods, often involving the reaction of rhodamine derivatives with methyl esters. A common synthesis pathway includes the following steps:

- Preparation of Rhodamine Base: The initial step involves synthesizing rhodamine base through condensation reactions.

- Methylation: The rhodamine base is then methylated using methyl iodide or similar reagents to yield tetramethylrhodamine.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity TMRM suitable for biological applications.

These synthesis methods are typically carried out under controlled laboratory conditions to ensure product quality and safety .

TMRM is widely used in various fields of biological research:

- Cellular Bioenergetics: It helps researchers study mitochondrial function and dynamics in live cells.

- Toxicology Studies: TMRM can assess mitochondrial toxicity induced by drugs or environmental toxins.

- Disease Research: It is employed in studies related to neurodegenerative diseases, cancer metabolism, and metabolic disorders where mitochondrial dysfunction plays a critical role.

- High-Throughput Screening: The dye's fluorescent properties allow for its application in high-content analysis and screening assays .

Research has demonstrated that TMRM interacts dynamically with mitochondrial membranes, influenced by various factors such as ion concentrations and membrane integrity. For instance:

- Protonophores like carbonyl cyanide m-chlorophenyl hydrazone significantly affect TMRM fluorescence by collapsing the membrane potential.

- ATP Synthase Inhibitors, such as oligomycin, alter fluorescence intensity by modifying proton flow across the inner mitochondrial membrane .

These interactions provide critical insights into the mechanisms governing mitochondrial function and their implications in cellular physiology.

Several compounds exhibit similar properties to TMRM, particularly in their roles as fluorescent probes for studying mitochondria:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tetramethylrhodamine ethyl ester | Rhodamine derivative | Similar mechanism but with different permeability and fluorescence properties. |

| Rhodamine 123 | Cationic dye | Used for similar applications but less selective for mitochondria than TMRM. |

| Mitotracker Red CMXros | Mitochondrial probe | Provides insights into both morphology and function but may have different sensitivity profiles. |

TMRM stands out due to its specific sensitivity to changes in mitochondrial membrane potential and its ability to provide real-time assessments of cellular health under various conditions .

Protocol Optimization and Implementation

Fluorescence microscopy applications of tetramethylrhodamine methyl ester require careful optimization of staining parameters to achieve reliable mitochondrial membrane potential measurements. The standard protocol employs concentrations ranging from 25 to 250 nanomolar, with incubation periods of 30 minutes at 37°C under controlled atmospheric conditions [5] [6] [7]. These parameters ensure adequate dye accumulation while minimizing cellular toxicity and photobleaching artifacts.

The excitation and emission characteristics of tetramethylrhodamine methyl ester are optimally matched to standard rhodamine filter sets, with peak excitation at 548 nanometers and emission at 573 nanometers [1] [4]. This spectral profile makes the dye compatible with tetramethylrhodamine isothiocyanate filter configurations, facilitating integration into existing microscopy workflows [5] [6].

Imaging Modes and Technical Considerations

Contemporary applications utilize tetramethylrhodamine methyl ester in both quenching and non-quenching modes, depending on the experimental objectives [8] [9]. In non-quenching mode, employing concentrations of 5 to 25 nanomolar, the dye functions as a redistribution indicator where fluorescence intensity directly correlates with mitochondrial membrane potential [10] [2] [8]. Conversely, quenching mode utilizes higher concentrations where dye aggregation within mitochondria causes fluorescence quenching, and membrane depolarization results in increased fluorescence as the dye redistributes to the cytoplasm [8].

Advanced microscopy techniques have expanded the utility of tetramethylrhodamine methyl ester beyond conventional epifluorescence imaging. Super-resolution microscopy applications have revealed heterogeneous membrane potential distributions within individual mitochondria, providing insights into cristae-specific bioenergetic gradients [10]. Confocal laser scanning microscopy enables three-dimensional reconstruction of mitochondrial networks while monitoring membrane potential dynamics in real-time [6] [9].

Temporal Dynamics and Time-Lapse Analysis

Time-lapse fluorescence imaging protocols utilizing tetramethylrhodamine methyl ester have revealed previously unrecognized aspects of mitochondrial membrane potential regulation [2] [6]. Dynamic measurements allow temporal monitoring of membrane potential changes in response to metabolic perturbations, providing mechanistic insights into cellular bioenergetic regulation [2] [11]. These approaches have demonstrated that mitochondrial membrane potential exhibits both spontaneous fluctuations and coordinated responses to cellular stimuli [10] [12].

Specialized protocols for time-lapse analysis incorporate measures to minimize phototoxicity while maintaining signal quality throughout extended imaging periods [6] [9]. Low-intensity illumination combined with sensitive detection systems enables continuous monitoring of membrane potential dynamics over hours without compromising cellular viability [6].

Flow Cytometric Analysis of Mitochondrial Populations

Analytical Parameters and Optimization

Flow cytometric applications of tetramethylrhodamine methyl ester provide quantitative assessment of mitochondrial membrane potential at the single-cell level, enabling population-based analysis of cellular bioenergetic heterogeneity [13] [14] [15]. Optimal protocols employ concentrations between 50 and 400 nanomolar with incubation periods of 15 to 30 minutes, balancing signal intensity with cellular viability considerations [16] [14] [15].

The detection methodology utilizes the phycoerythrin channel for fluorescence measurement, taking advantage of spectral overlap between tetramethylrhodamine methyl ester and standard flow cytometry filter configurations [14] [15]. Voltage optimization ensures appropriate signal distribution across the logarithmic scale, with careful attention to compensation settings when multiplexing with additional fluorophores [14] [15].

Population Discrimination and Functional Analysis

Flow cytometric analysis enables discrimination of cellular subpopulations based on mitochondrial membrane potential status, revealing metabolic heterogeneity within seemingly homogeneous cell cultures [3] [13] [17]. This capability has proven particularly valuable in stem cell research, where mitochondrial membrane potential correlates with differentiation state and cellular stemness [3] [13].

Advanced gating strategies incorporate forward and side scatter parameters to exclude debris and dead cells, while fluorescence intensity measurements provide quantitative assessment of membrane potential [14] [15]. The inclusion of positive controls using uncoupling agents such as carbonyl cyanide m-chlorophenylhydrazone validates assay specificity and establishes baseline responses for comparative analysis [15] [18].

Efflux Pump Considerations

Recent investigations have highlighted the importance of efflux pump activity in tetramethylrhodamine methyl ester flow cytometry applications, particularly in stem cell populations that express high levels of xenobiotic transporters [15]. The incorporation of efflux pump inhibitors such as verapamil ensures accurate measurement of mitochondrial membrane potential by preventing artificial reduction of dye accumulation [15]. This consideration is particularly critical when analyzing hematopoietic stem cells and other primitive cell populations that exhibit enhanced drug efflux capacity [15].

High-Content Screening Platforms for Drug Discovery

Platform Integration and Automation

High-content screening applications of tetramethylrhodamine methyl ester have revolutionized mitochondrial-targeted drug discovery by enabling simultaneous assessment of thousands of compounds in automated workflows [19] [20] [21] [18]. Contemporary platforms integrate confocal and widefield imaging capabilities with robotic liquid handling systems, achieving throughput rates of 1000 to 10000 compounds per day while maintaining high-quality quantitative data [19] [20].

The implementation of tetramethylrhodamine methyl ester in high-content screening requires optimization of staining protocols for 96-well and 384-well plate formats [19] [20] [18]. Standard protocols employ concentrations of 20 to 200 nanomolar with 30-minute incubation periods, ensuring consistent staining across plate layouts while minimizing edge effects and plate-to-plate variability [19] [20].

Image Analysis and Quantification

Automated image analysis algorithms have been developed specifically for tetramethylrhodamine methyl ester-based high-content screening applications [19] [20]. These systems employ machine learning approaches to identify cellular regions of interest, quantify fluorescence intensity, and extract morphological parameters related to mitochondrial function [19] [20]. Advanced analysis pipelines incorporate multiple readouts including mitochondrial morphology, membrane potential intensity, and spatial distribution patterns [19] [20].

Multiplexing Strategies with Complementary Fluorophores

Multi-Parameter Analysis Approaches

The spectral characteristics of tetramethylrhodamine methyl ester enable effective multiplexing with complementary fluorophores, expanding analytical capabilities beyond mitochondrial membrane potential assessment [1] [22] [23]. Strategic fluorophore combinations provide simultaneous measurement of multiple cellular parameters, including nuclear morphology, cell viability, and organelle-specific functions [1] [12] [24] [22].

Established multiplexing protocols combine tetramethylrhodamine methyl ester with nuclear dyes such as Hoechst 33342 or 4',6-diamidino-2-phenylindole, enabling correlation of mitochondrial function with cell cycle status and nuclear morphology [12] [25] [8] [24]. These combinations have proven particularly valuable in apoptosis research, where mitochondrial membrane potential changes precede nuclear fragmentation [25] [8].

Mitochondrial Morpho-Functional Analysis

Advanced multiplexing strategies utilize tetramethylrhodamine methyl ester in combination with mitochondrial mass indicators such as MitoTracker Green, providing simultaneous assessment of mitochondrial membrane potential and organelle abundance [12] [24] [23]. This approach enables discrimination between changes in mitochondrial function versus mitochondrial biogenesis, offering mechanistic insights into cellular bioenergetic regulation [12] [24].

The combination of membrane potential and morphological markers has revealed heterogeneous mitochondrial populations within individual cells, challenging traditional views of mitochondrial homogeneity [10] [12]. These findings have implications for understanding mitochondrial quality control mechanisms and the spatial organization of cellular bioenergetics [10] [12].

Organelle Co-Localization Studies

Multi-organelle staining protocols incorporating tetramethylrhodamine methyl ester with lysosomal markers such as LysoTracker Deep Red enable investigation of mitochondria-lysosome interactions [23]. These approaches have provided insights into mitochondrial autophagy processes and organelle communication networks [23]. The spatial resolution achievable through fluorescence microscopy allows quantitative analysis of organelle proximity and interaction dynamics [23].

Specialized protocols for endoplasmic reticulum co-staining have revealed the intimate relationship between mitochondrial membrane potential and calcium homeostasis [23]. These applications demonstrate the value of multiplexed approaches in understanding the integrated nature of cellular bioenergetic systems [23].

Spectral Considerations and Optimization

Successful multiplexing with tetramethylrhodamine methyl ester requires careful consideration of spectral overlap and compensation strategies [22] [26] [27]. Advanced imaging systems employ spectral unmixing algorithms to separate overlapping emission spectra, enabling accurate quantification of individual fluorophore contributions [22] [26] [27]. Linear unmixing approaches and reference spectrum libraries facilitate robust separation of spectral components even in complex multiplexed experiments [26] [27].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types